Dodecylbenzyl chloride Dodecylbenzyl chloride
Brand Name: Vulcanchem
CAS No.: 28061-21-4
VCID: VC3885045
InChI: InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3
SMILES: CCCCCCCCCCCCC(C1=CC=CC=C1)Cl
Molecular Formula: C19H31Cl
Molecular Weight: 294.9 g/mol

Dodecylbenzyl chloride

CAS No.: 28061-21-4

Cat. No.: VC3885045

Molecular Formula: C19H31Cl

Molecular Weight: 294.9 g/mol

* For research use only. Not for human or veterinary use.

Dodecylbenzyl chloride - 28061-21-4

Specification

CAS No. 28061-21-4
Molecular Formula C19H31Cl
Molecular Weight 294.9 g/mol
IUPAC Name 1-chlorotridecylbenzene
Standard InChI InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3
Standard InChI Key ISXDOPCKEDRLAY-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(C1=CC=CC=C1)Cl
Canonical SMILES CCCCCCCCCCCCC(C1=CC=CC=C1)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Dodecylbenzyl chloride, systematically named 4-dodecylbenzyl chloride (CAS 104-37-0), consists of a benzyl group (C₆H₅CH₂–) substituted with a chlorine atom at the para position and a dodecyl chain (C₁₂H₂₅–) at the benzyl carbon . Its molecular formula is C₁₉H₃₁Cl, with a molecular weight of 294.902 g/mol . The compound’s structure is confirmed by its SMILES notation (CCCCCCCCCCCCC1=CC=C(CCl)C=C1) and InChIKey (HXNZYJWGJDFBHG-UHFFFAOYSA-N), which encode the branching pattern and stereochemical configuration .

PropertyValueSource
Molecular FormulaC₁₉H₃₁Cl
Molecular Weight294.902 g/mol
Exact Mass294.211 g/mol
LogP (Octanol-Water)6.888

The high LogP value indicates strong lipophilicity, favoring partitioning into lipid membranes and organic phases .

Physical Properties

Available data on melting and boiling points remain unspecified in public databases, though the compound is typically described as a liquid at room temperature . Its density and vapor pressure are unreported, likely due to its reactive chloride group, which complicates experimental measurements.

Synthesis and Industrial Production

Conventional Synthetic Routes

Dodecylbenzyl chloride is synthesized via the Friedel-Crafts alkylation of benzene derivatives. A patented method involves reacting dodecyl dimethyl benzyl amine with benzyl chloride in a glycol solvent (e.g., propylene glycol) at 95–100°C for 5 hours . This exothermic reaction proceeds through nucleophilic substitution, where the tertiary amine’s lone pair attacks the benzyl chloride’s electrophilic carbon, displacing chloride and forming a quaternary ammonium intermediate . Subsequent hydrolysis yields dodecylbenzyl chloride alongside byproducts such as unreacted tertiary amines and alkyl chlorides .

Reaction ParameterCondition
Temperature95–100°C
SolventPropylene glycol
Reaction Time5 hours
Product Purity50–80%

Industrial-scale production often employs continuous reactors with precise temperature control to minimize side reactions .

Purification Challenges

Crude reaction mixtures contain impurities like tetradecyl dimethyl benzyl ammonium chloride and unreacted dodecyl tertiary amines, necessitating fractional distillation or solvent extraction . For instance, adding water to the post-reaction mixture and heating at 80°C for 1 hour facilitates phase separation, isolating dodecylbenzyl chloride with >96% purity .

Industrial and Biomedical Applications

Surfactant and Disinfectant Formulations

Dodecylbenzyl chloride is a precursor to benzalkonium chloride (BAC), a QAC widely used in disinfectants and antiseptics . BAC’s mechanism involves disrupting microbial lipid bilayers, dissipating proton gradients, and inactivating membrane-bound enzymes . Commercial formulations containing BAC (e.g., 1227 disinfectant) exhibit broad-spectrum activity against bacteria, algae, and enveloped viruses at concentrations as low as 10 mg/L .

Corrosion Inhibition in Industrial Systems

In the oil and gas sector, dodecylbenzyl chloride derivatives serve as pipeline corrosion inhibitors by adsorbing onto metal surfaces and forming hydrophobic barriers against sulfidic gases . Their dual functionality as de-emulsifiers enhances oil recovery by breaking water-in-oil emulsions .

Textile and Polymer Additives

The compound’s amphiphilic nature enables its use as an antistatic agent in synthetic fibers and an emulsifier in polymer coatings . In textile dyeing, it improves dye penetration and color fastness by reducing interfacial tension .

Toxicological and Environmental Considerations

Ecotoxicological Impacts

Chronic exposure to dodecylbenzyl chloride derivatives (e.g., dodecyl dimethyl benzyl ammonium chloride) induces midgut damage in honeybees (Apis mellifera), disrupting phospholipid metabolism and calcium signaling pathways . At 10 mg/L, a concentration relevant to environmental exposure, these compounds reduce bee survival rates by 40% and alter gut microbiota diversity . MALDI-MS imaging reveals bioaccumulation in midgut tissues, correlating with histopathological changes .

Human Health Risks

Topical applications of BAC-based disinfectants may impair corneal epithelial cells by lysing membrane phospholipids, leading to ocular toxicity . The U.S. FDA classifies DDBAC as a Category III antiseptic, indicating insufficient safety data for long-term use .

Regulatory Status and Future Directions

Despite its industrial utility, dodecylbenzyl chloride’s environmental persistence and bioaccumulation potential warrant stricter regulatory oversight. Alternatives such as biodegradable quaternary ammonium compounds are under development to mitigate ecological risks . Advances in green chemistry, including solvent-free synthesis and catalytic alkylation, could enhance production sustainability .

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